N-{4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide
Description
N-{4-[3-(4-Methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide is a heterocyclic organic compound featuring a dibenzo[b,e][1,4]diazepin core fused with a 4-methoxyphenyl substituent and an acetamide group. The molecule’s structural complexity arises from its polycyclic framework, which includes a seven-membered diazepine ring fused to two benzene rings.
Properties
IUPAC Name |
N-[4-[9-(4-methoxyphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-17(32)29-21-11-7-19(8-12-21)28-27-25(30-23-5-3-4-6-24(23)31-28)15-20(16-26(27)33)18-9-13-22(34-2)14-10-18/h3-14,20,28,30-31H,15-16H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEVBVCNNRYXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl}acetamide (CAS No. 296899-50-8) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C28H27N3O3
- Molecular Weight : 453.53 g/mol
- Chemical Structure : The compound features a dibenzo[b,e][1,4]diazepine core, which is known for its pharmacological significance.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The antibacterial activity was assessed using the agar disc-diffusion method against various bacterial strains. For instance, derivatives of dibenzo[b,e][1,4]diazepines have shown efficacy against Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1 | S. aureus | 15 |
| 2 | E. coli | 12 |
These results suggest that this compound could possess similar antimicrobial properties due to its structural analogies.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. Studies have shown that it may induce apoptosis in cancer cell lines by activating specific pathways associated with cell death.
Case Study: In Vitro Analysis
In a study published in PubMed Central, researchers evaluated the effect of the compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF7: 25 µM
These findings indicate that this compound may be a promising candidate for further development in cancer therapeutics.
The proposed mechanism involves the inhibition of key enzymes linked to cell proliferation and survival. The compound's ability to interact with DNA and RNA synthesis pathways has been noted in several studies.
Comparison with Similar Compounds
N-{4-[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide
- Key Differences: This compound () shares a diazepine-like core but differs in the fused ring system (tricyclic vs. dibenzo-fused). Bioactivity Implications: Sulfonyl groups enhance polarity, which may improve aqueous solubility compared to the methoxyphenyl group in the target compound .
N-{[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl}acetamide
- Key Similarities :
- Both compounds feature 4-methoxyphenyl and acetamide groups.
- Key Differences: The core structure is a sulfonamide-linked benzene ring instead of a diazepine framework.
Substituent-Driven Comparisons
N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide
- Key Similarities :
- Both contain acetamide and aryl groups.
- Key Differences: Lacks the diazepine core and methoxyphenyl substituent. Solubility: The acetylphenoxy group may reduce water solubility compared to the target compound’s polar diazepine oxygen .
Physicochemical and Pharmacokinetic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
